N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16ClN5O2S and its molecular weight is 437.9. The purity is usually 95%.
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Biological Activity
N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H16ClN5O3S
- Molecular Weight : 421.8 g/mol
- CAS Number : 852441-13-5
Antimicrobial Activity
Recent studies have investigated the antimicrobial potential of various N-substituted phenyl compounds, including those similar to this compound. The antimicrobial activity was assessed against several pathogens:
Pathogen | Activity Level |
---|---|
Staphylococcus aureus | Effective |
Methicillin-resistant S. aureus (MRSA) | Effective |
Escherichia coli | Less effective |
Candida albicans | Moderately effective |
The presence of halogenated substituents, such as the 4-chlorophenyl group, enhances lipophilicity, allowing better penetration through cell membranes. Compounds with this substitution pattern showed promising results in inhibiting growth in Gram-positive bacteria and pathogenic yeasts .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. For instance, compounds structurally related to it have exhibited significant inhibitory effects on cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.85 |
A549 (Lung Cancer) | 3.0 |
HCT116 (Colon Cancer) | 0.63 - 1.32 |
These findings suggest that the compound may interfere with cellular proliferation mechanisms and induce apoptosis in cancerous cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound's anti-inflammatory effects have been evaluated through COX enzyme inhibition assays. The results indicated that several derivatives showed potent inhibition of COX-2 activity:
Compound | IC50 (µmol) |
---|---|
Compound A | 0.04 ± 0.09 |
Compound B | 0.04 ± 0.02 |
These values are comparable to standard anti-inflammatory drugs like celecoxib, highlighting the compound's potential as an anti-inflammatory agent .
Case Studies and Research Findings
A study published in MDPI highlighted the synthesis and biological evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The research demonstrated that these compounds exhibited a range of biological activities, particularly against cancer cell lines and inflammatory pathways .
Another relevant study focused on the structure-activity relationship (SAR), revealing that modifications on the phenyl ring significantly influenced biological activity profiles. Compounds with specific substitutions were found to be more effective against certain bacterial strains and cancer cells .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S/c1-13(28)14-2-6-16(7-3-14)26-19(29)11-30-21-18-10-25-27(20(18)23-12-24-21)17-8-4-15(22)5-9-17/h2-10,12H,11H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAOFDVULVJRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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